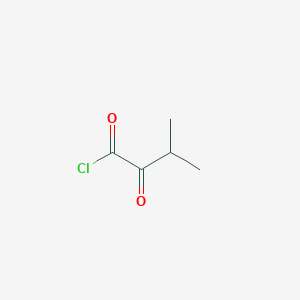
3-Methyl-2-oxobutanoyl chloride
Overview
Description
3-Methyl-2-oxobutanoyl chloride is a chemical compound with the molecular formula C5H7ClO2 . It has an average mass of 134.561 Da and a monoisotopic mass of 134.013458 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), and oxygen (O) atoms . The exact structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C5H7ClO2, an average mass of 134.561 Da, and a monoisotopic mass of 134.013458 Da .Scientific Research Applications
Generation of Acetylketene
- Research Insight : Sodium carbonate acts as a solid-phase reagent for the generation of acetylketene from 3-oxobutanoyl chloride, which is an important step in various chemical synthesis processes (Bell et al., 2009).
Role in Acid Chloride Synthesis
- Research Insight : 3-Methyl-2-oxobutanoyl chloride is produced as a product in the synthesis of acid chlorides from α-keto acids using α,α-dichloromethyl methyl ether, highlighting its role in organic synthesis (Ottenheijm & Tijhuis, 2003).
Photolysis Studies
- Research Insight : The compound is involved in photolysis studies, where its irradiation in ethanol yields various products, demonstrating its reactivity under light exposure (Enev et al., 1987).
Structural Analysis in Crystallography
- Research Insight : In crystallography, this compound derivatives have been structurally analyzed, offering insights into molecular configurations and intermolecular interactions (Dutkiewicz et al., 2010).
Reaction Kinetics and Mechanisms
- Research Insight : It's used to study the reaction kinetics and mechanisms in organic chemistry, such as in the solvolysis of related chlorides and bromides (Cox et al., 1961).
Application in Fluorescent Compounds
- Research Insight : It forms part of the structure in novel fluorescent derivatives, where its optical properties are studied in different solvents (Al-Kawkabani et al., 2017).
Catalytic Decomposition Studies
- Research Insight : It's also involved in studies concerning the catalytic decomposition of chlorinated hydrocarbons, demonstrating its potential in environmental applications (Chen et al., 2001).
properties
IUPAC Name |
3-methyl-2-oxobutanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-3(2)4(7)5(6)8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQRRRYYSFQKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B3144314.png)










![[Hydroxy(phenyl)methylene]malononitrile](/img/structure/B3144393.png)

